molecular formula C42H46FeOP2 B6309873 1,1'-bis(1-diphenylphosphino-1-methylethyl)ferrocene CAS No. 109313-83-9

1,1'-bis(1-diphenylphosphino-1-methylethyl)ferrocene

Cat. No.: B6309873
CAS No.: 109313-83-9
M. Wt: 684.6 g/mol
InChI Key: XBEVQPYAXXDHJX-UHFFFAOYSA-N
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Description

HiersoPHOS-6, also known as 1,1’-Bis(1-diphenylphosphino-1-methylethyl)ferrocene ethanol adduct, is a member of the HiersoPHOS family of ligands. These are ferrocenyl polyphosphine ligands used in palladium-promoted catalytic transformations, such as the functionalization of hetero-aromatic compounds and various carbon–carbon and carbon–nitrogen bond formation reactions .


Molecular Structure Analysis

The molecular structure of HiersoPHOS-6 includes a ferrocene moiety in its backbone, similar to other bridged diphosphines . The exact molecular structure was not found in the search results.


Chemical Reactions Analysis

HiersoPHOS-6 is used as a ligand in palladium-catalyzed direct arylation of heteroaromatics with activated aryl chlorides .


Physical and Chemical Properties Analysis

HiersoPHOS-6 is an orange solid with a formula weight of 638.54 (684.61 when considering the ethanol adduct). Its molecular formula is C40H40FeP2·CH3CH2OH .

Future Directions

The future directions for HiersoPHOS-6 and similar compounds likely involve further exploration of their use in catalytic transformations. Their ability to promote the formation of new bonds makes them valuable tools in the synthesis of complex organic compounds .

Properties

InChI

InChI=1S/2C20H20P.C2H6O.Fe/c2*1-20(2,17-11-9-10-12-17)21(18-13-5-3-6-14-18)19-15-7-4-8-16-19;1-2-3;/h2*3-16H,1-2H3;3H,2H2,1H3;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBEVQPYAXXDHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.CC(C)([C]1[CH][CH][CH][CH]1)P(C2=CC=CC=C2)C3=CC=CC=C3.[Fe]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H46FeOP2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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